

In-Depth Technical Guide to the Spectral Analysis of 4-Oxocyclohexanecarbonitrile

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

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This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Oxocyclohexanecarbonitrile** (CAS No. 34916-10-4). While experimental spectra for this specific compound are not readily available in public databases, this document outlines the predicted spectral features based on its chemical structure, alongside detailed experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of similar organic molecules.

Predicted Spectral Data of 4-Oxocyclohexanecarbonitrile

The spectral characteristics of **4-Oxocyclohexanecarbonitrile** are determined by its key functional groups: a cyclohexanone ring, and a nitrile group. The following tables summarize the anticipated quantitative data for each spectroscopic technique.

Table 1: Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The chemical shifts are influenced by the adjacent electron-withdrawing ketone and nitrile groups.

Assigned Protons	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Integration
H attached to the carbon with the nitrile group	2.9 - 3.4	Multiplet	1H
H's on carbons adjacent to the carbonyl group	2.3 - 2.7	Multiplet	4H
H's on carbons adjacent to the nitrile-bearing carbon	2.0 - 2.4	Multiplet	4H

Table 2: Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the cyclohexane ring.

Assigned Carbon	Predicted Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)	208 - 215
Nitrile Carbon (C≡N)	120 - 125
Carbon bearing the Nitrile Group	30 - 40
Carbons adjacent to the Carbonyl Group	35 - 45
Carbons adjacent to the Nitrile-bearing Carbon	25 - 35

Table 3: Predicted IR Absorption Frequencies

The infrared spectrum is characterized by strong absorptions corresponding to the carbonyl and nitrile stretching vibrations.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond
Nitrile	2240 - 2260 (sharp, medium)	C≡N stretch
Ketone	1710 - 1725 (strong)	C=O stretch
Alkane	2850 - 2960	C-H stretch

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Analysis	Predicted m/z
Molecular Ion [M] ⁺	123.0684
Major Fragments	[M-HCN] ⁺ , [M-CO] ⁺

Experimental Protocols

The following sections detail the standard operating procedures for obtaining high-quality spectral data for a solid organic compound such as **4-Oxocyclohexanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For optimal results, ensure the solvent is free from water and other impurities.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.

- Solvent: CDCl₃.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Typical Parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
 - Solvent: CDCl₃.
 - Internal Standard: Solvent peak referenced to 77.16 ppm.
 - Typical Parameters:
 - Pulse Program: Proton-decoupled.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

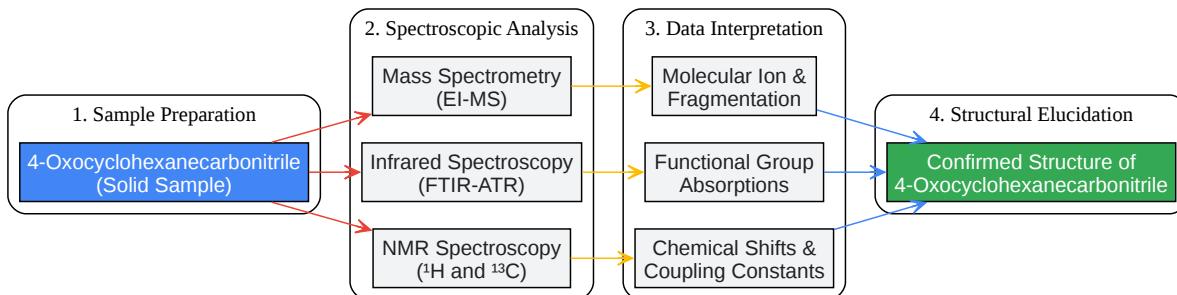
- Place a small amount of the solid sample onto the crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile organic molecules.
- Sample Introduction:
 - The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is efficient.
- EI-MS Parameters:
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to the final structural confirmation using the discussed spectroscopic techniques.



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Caption: A logical workflow for the spectroscopic analysis of **4-Oxocyclohexanecarbonitrile**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com